N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride
Overview
Description
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound features a fluorophenyl group, a methoxyphenyl group, and a dimethylaniline moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as catalytic protodeboronation and hydromethylation to achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for transmetalation, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl and methoxyphenyl derivatives, such as:
- 3-fluoro-4-methoxyaniline
- 3-fluoro-4-methoxybenzylamine
- 3,4-dimethylaniline derivatives
Uniqueness
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO.ClH/c1-16-9-10-21(11-17(16)2)24-14-18-5-4-8-22(13-18)25-15-19-6-3-7-20(23)12-19;/h3-13,24H,14-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLYWGVBNORXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)OCC3=CC(=CC=C3)F)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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